4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid
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Overview
Description
4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid is an organic compound with the molecular formula C14H11BrO2S It is a derivative of benzoic acid, where the hydrogen atom at the para position of the carboxyl group is substituted by a 2-bromophenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid typically involves the following steps:
Formation of the Thioether Bond: The reaction between 2-bromothiophenol and 3-methylbenzoic acid in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. This may include continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: 4-[(2-Phenylthio)-3-methylbenzoic Acid
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chlorophenyl)thio]-3-methylbenzoic Acid
- 4-[(2-Fluorophenyl)thio]-3-methylbenzoic Acid
- 4-[(2-Iodophenyl)thio]-3-methylbenzoic Acid
Uniqueness
4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is more electronegative than chlorine and iodine, which can affect the compound’s electronic properties and interactions with biological targets.
Properties
IUPAC Name |
4-(2-bromophenyl)sulfanyl-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2S/c1-9-8-10(14(16)17)6-7-12(9)18-13-5-3-2-4-11(13)15/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYATVDGAILKUDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)SC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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